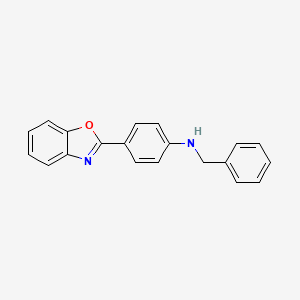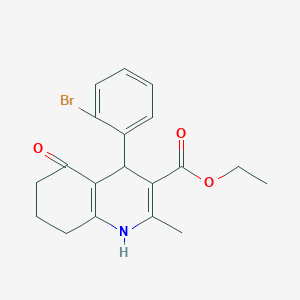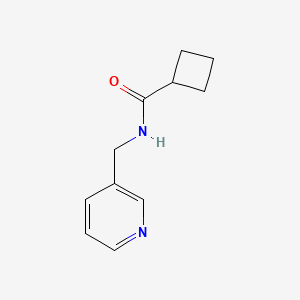
4-(1,3-benzoxazol-2-yl)-N-benzylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-benzoxazol-2-yl)-N-benzylaniline, also known as BBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBA is a heterocyclic compound that contains a benzoxazole ring and a benzyl group. It is synthesized through a multistep process that involves the reaction of aniline with 2-nitrobenzaldehyde, followed by reduction and cyclization. BBA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in cells. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has also been found to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
4-(1,3-benzoxazol-2-yl)-N-benzylaniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. This compound is also stable under various conditions and can be stored for long periods without degradation. However, this compound has some limitations in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline. One potential area of research is the development of this compound-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the investigation of this compound's potential use in the development of organic semiconductors for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline involves a multistep process that starts with the reaction of aniline with 2-nitrobenzaldehyde in the presence of a catalyst. The resulting product is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves cyclization of the intermediate product to form this compound. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
科学研究应用
4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, this compound has been shown to have potential applications in the development of organic semiconductors for use in electronic devices.
属性
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-N-benzylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-2-6-15(7-3-1)14-21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23-20/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABQMWDZLHYQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5139207.png)

![4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-2-butenamide](/img/structure/B5139226.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)

![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)

![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzyl)piperazine](/img/structure/B5139264.png)
![3'-benzyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5139274.png)
![2-(benzylthio)-N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5139286.png)
![N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5139293.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5139297.png)